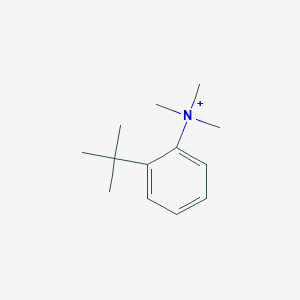![molecular formula C8H19N3OS B14321869 N-[3-(Diethylamino)propyl]-N'-sulfanylurea CAS No. 104749-11-3](/img/structure/B14321869.png)
N-[3-(Diethylamino)propyl]-N'-sulfanylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Diethylamino)propyl]-N’-sulfanylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a sulfanylurea moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]-N’-sulfanylurea typically involves the reaction of N,N-diethylpropyl diamine with a suitable thiourea derivative. The reaction is usually carried out in an organic solvent such as chloroform, under reflux conditions, and in the presence of a catalyst like hydroquinone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[3-(Diethylamino)propyl]-N’-sulfanylurea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the final product is typically achieved through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Diethylamino)propyl]-N’-sulfanylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-[3-(Diethylamino)propyl]-N’-sulfanylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-[3-(Diethylamino)propyl]-N’-sulfanylurea involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the sulfanylurea moiety can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Diethylamino)propyl]-N-methylacrylamide: Known for its thermo- and pH-sensitive properties.
N-[3-(Dimethylamino)propyl]methacrylamide: Commonly used in stimuli-responsive materials.
N,N-Diethyl-1,3-propanediamine: Used in the synthesis of various organic compounds.
Uniqueness
N-[3-(Diethylamino)propyl]-N’-sulfanylurea is unique due to its combination of a diethylamino group and a sulfanylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
104749-11-3 |
|---|---|
Fórmula molecular |
C8H19N3OS |
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
1-[3-(diethylamino)propyl]-3-sulfanylurea |
InChI |
InChI=1S/C8H19N3OS/c1-3-11(4-2)7-5-6-9-8(12)10-13/h13H,3-7H2,1-2H3,(H2,9,10,12) |
Clave InChI |
AMCHGMLPWXTTEM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=O)NS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


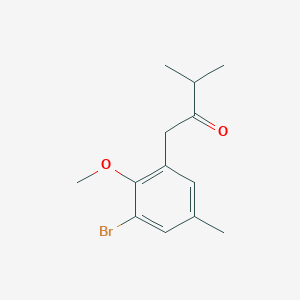
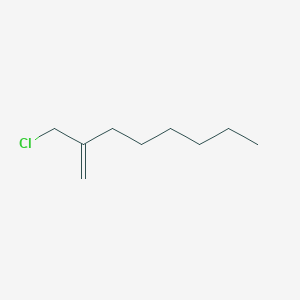
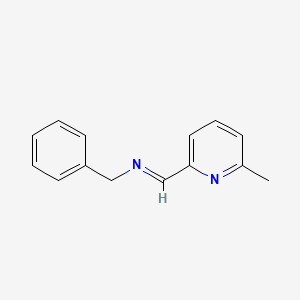

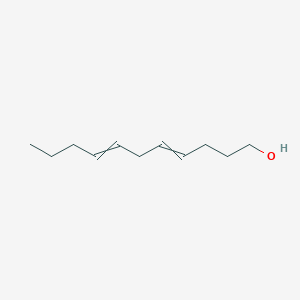
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
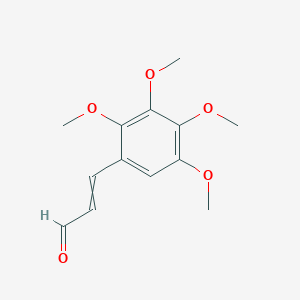
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
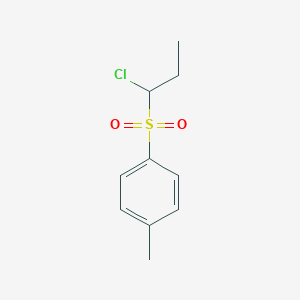
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
